molecular formula C22H17Cl2N3O2 B11986194 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303059-72-5

7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11986194
CAS No.: 303059-72-5
M. Wt: 426.3 g/mol
InChI Key: BYTIUKYIBNXDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[1,5-C][1,3]benzoxazine core, which is a fused heterocyclic system, and is substituted with chloro, methoxyphenyl, and pyridinyl groups. These substitutions contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-methoxybenzaldehyde and 4-pyridinecarboxaldehyde with hydrazine to form a hydrazone intermediate. This intermediate can then undergo cyclization with a suitable chloro-substituted benzoxazine precursor in the presence of a base, such as sodium hydroxide, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce alcohols or amines, and substitution reactions may result in various substituted benzoxazine derivatives.

Scientific Research Applications

7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine can be compared with other benzoxazine derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and pyridinyl groups

Properties

CAS No.

303059-72-5

Molecular Formula

C22H17Cl2N3O2

Molecular Weight

426.3 g/mol

IUPAC Name

7,9-dichloro-2-(4-methoxyphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H17Cl2N3O2/c1-28-16-4-2-13(3-5-16)19-12-20-17-10-15(23)11-18(24)21(17)29-22(27(20)26-19)14-6-8-25-9-7-14/h2-11,20,22H,12H2,1H3

InChI Key

BYTIUKYIBNXDOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC(=C4)Cl)Cl)OC3C5=CC=NC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.